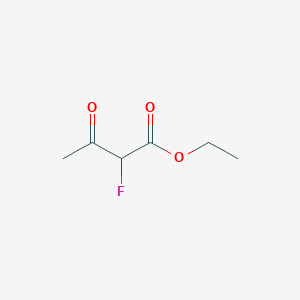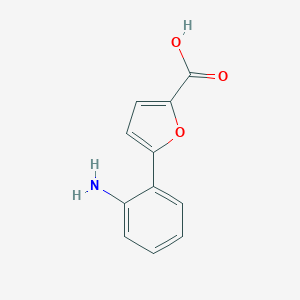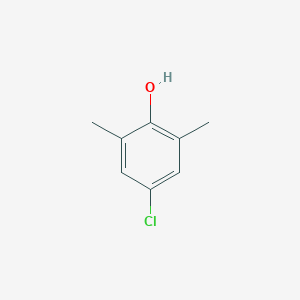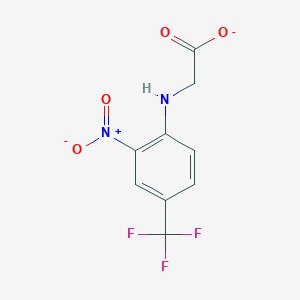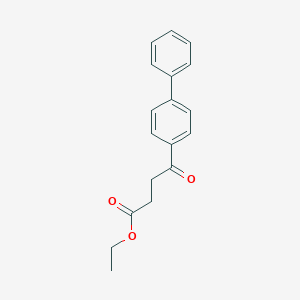
Estriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the three major endogenous estrogens, the others being estradiol and estrone . Estriol is primarily produced during pregnancy by the placenta and is the most abundant estrogen in the body during this period . In non-pregnant women, this compound levels are almost undetectable . It plays a crucial role in maintaining pregnancy and preparing the body for childbirth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol can be synthesized from estrone or estradiol through hydroxylation reactions. One common method is the hydroxylation of estrone at the 16α position to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation. Specific strains of microorganisms are employed to hydroxylate estrone or estradiol, resulting in the formation of this compound . This method is advantageous due to its high specificity and yield.
Chemical Reactions Analysis
Types of Reactions: Estriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Estrone and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Estriol has numerous applications in scientific research:
Mechanism of Action
Estriol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells . Upon binding, the estrogen receptor complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA . The mRNA interacts with ribosomes to produce specific proteins that mediate the effects of this compound on the target cell . This compound has a mixed agonist-antagonist activity, meaning it can act as an estrogen in some tissues while blocking estrogen effects in others .
Comparison with Similar Compounds
Estriol’s unique properties, particularly its high production during pregnancy and mixed agonist-antagonist activity, make it a compound of significant interest in both research and clinical applications.
Properties
CAS No. |
1306-04-3 |
|---|---|
Molecular Formula |
Ca5ClO12P3 |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
pentacalcium;chloride;triphosphate |
InChI |
InChI=1S/5Ca.ClH.3H3O4P/c;;;;;;3*1-5(2,3)4/h;;;;;1H;3*(H3,1,2,3,4)/q5*+2;;;;/p-10 |
InChI Key |
IPCINBJXUJWIFD-UHFFFAOYSA-D |
impurities |
Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Color/Form |
Leaflets from alcohol Very small monoclinic crystals from dilute alcohol White, microcrystalline powde |
density |
1.27 g/cu cm at 25 °C |
melting_point |
82-86 282.0 °C 288 °C (decomposes) 282°C |
Key on ui other cas no. |
50-27-1 |
physical_description |
Solid Odorless white crystals. |
Pictograms |
Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides In double-distilled water, 13.25 mg/L In water, 27.34 mg/L at 25 °C (est) |
Synonyms |
(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |
vapor_pressure |
9.93X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


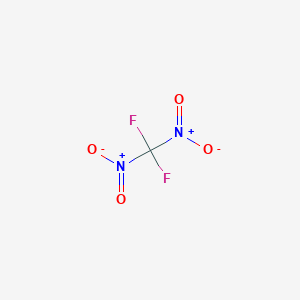
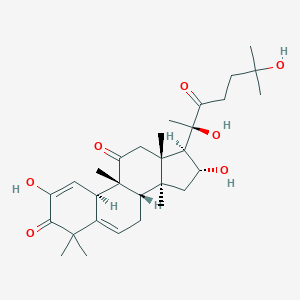
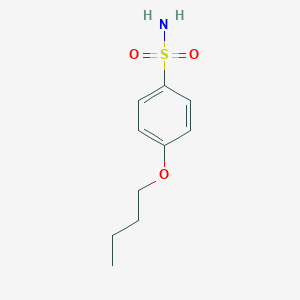


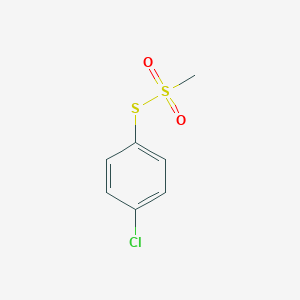
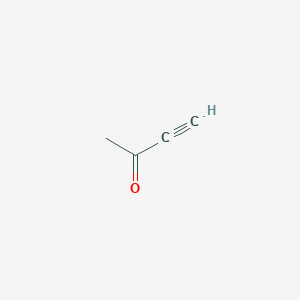
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)

